![molecular formula C16H18N2O4S2 B2966573 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 942011-06-5](/img/structure/B2966573.png)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide, also known as DBIBS, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in various fields. DBIBS is a small molecule drug that has been synthesized through a series of chemical reactions and has been found to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
Selective Inhibitors Development
Research has shown that derivatives of benzenesulfonamide, such as the ones closely related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide, have been synthesized and evaluated for their selective inhibitory activities. For instance, compounds have been developed to selectively inhibit cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), showing potential for treating conditions like rheumatoid arthritis and osteoarthritis without the side effects associated with non-selective COX inhibition (Hiromasa Hashimoto et al., 2002).
Novel Compounds with Biological Activities
Various novel compounds containing the benzenesulfonamide moiety have been synthesized, demonstrating significant biological activities. For example, novel triazole compounds containing the 2-methylidenethiazolidine ring have been prepared, showing certain fungicidal activities (Liang-zhong Xu et al., 2005). Another study synthesized new thiourea derivatives bearing the benzenesulfonamide moiety, revealing promising antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential for developing new antituberculosis drugs (M. Ghorab et al., 2017).
Structural and Pharmacological Investigations
Structural investigations have been conducted on compounds like AND-1184, chemically related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide, to understand their solid-state properties and potential as active pharmaceutical ingredients (APIs) for treating conditions such as dementia. Single-crystal X-ray and solid-state NMR characterizations have provided insights into their molecular structures and dynamics, contributing to the development of more effective therapeutic agents (Tomasz Pawlak et al., 2021).
Eigenschaften
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-13-5-2-8-16(11-13)24(21,22)17-14-6-3-7-15(12-14)18-9-4-10-23(18,19)20/h2-3,5-8,11-12,17H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZFPHBWYSESNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.